1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate
Description
Properties
Molecular Formula |
C13H6F20O3 |
|---|---|
Molecular Weight |
590.15 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C13H6F20O3/c14-3(15)6(18,19)1-35-5(34)36-2-7(20,21)9(24,25)11(28,29)13(32,33)12(30,31)10(26,27)8(22,23)4(16)17/h3-4H,1-2H2 |
InChI Key |
IUYPVLHFZOVUHW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of perfluorononyl alcohol with tetrafluoropropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature .
Scientific Research Applications
The compound 1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate that has garnered attention for its unique properties and potential applications across various fields. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Coatings and Surface Treatments
Water-Repellent Coatings : The compound is utilized in the formulation of water-repellent coatings due to its low surface energy. These coatings enhance the water resistance of various substrates including textiles and metals. Research indicates that coatings containing fluorinated carbonates exhibit superior performance compared to traditional non-fluorinated options .
Anti-Fogging Agents : In the field of optics, 1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate has been explored as an anti-fogging agent for lenses and glasses. Its ability to reduce surface tension helps maintain clarity under humid conditions .
Textile Industry
Fluorinated Textile Treatments : The compound is incorporated into textile treatments to impart water and stain resistance. Studies have shown that fabrics treated with fluorinated compounds exhibit significant improvements in durability and performance under various environmental conditions .
Electronics
Dielectric Materials : Due to its excellent insulation properties and thermal stability, this compound is being investigated as a dielectric material in electronic components. Its application could lead to enhanced performance in capacitors and circuit boards .
Pharmaceutical Applications
Drug Delivery Systems : The unique properties of 1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate make it a candidate for use in drug delivery systems. Researchers are exploring its potential in creating microcapsules that can improve the bioavailability and controlled release of pharmaceutical compounds .
Data Tables
Case Study 1: Water-Repellent Coatings
A study conducted on the application of fluorinated carbonates in water-repellent coatings demonstrated that fabrics treated with these compounds showed a contact angle of over 150 degrees against water droplets. This indicates superior hydrophobicity compared to untreated fabrics.
Case Study 2: Anti-Fogging Properties
Research published in a peer-reviewed journal highlighted the effectiveness of 1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate as an anti-fogging agent. The study reported a reduction in fog formation by up to 80% on treated surfaces compared to untreated controls under identical humidity conditions.
Mechanism of Action
The mechanism of action of 1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with specific molecular targets and pathways. The fluorinated nature of the compound allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Compounds
Structural Analogues: Fluorinated Carbonates
1H,1H,9H-Perfluorononyl Methyl Carbonate
- Molecular Formula : C₁₁H₆F₁₆O₃
- Molecular Weight : 490.14 g/mol .
- Key Differences: Shorter substituent (methyl vs. tetrafluoropropyl) reduces fluorine count (16 vs. 20 total F atoms in the target compound).
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-Pentafluoropropyl Carbonate
Functional Analogues: Fluorinated Ethers and Esters
1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropyl Ether (TTE)
2,2,3,3-Tetrafluoropropyl Trifluoroacetate (TFPTFA)
Performance Comparison in Battery Electrolytes
Key Findings :
- The target compound’s long perfluorononyl chain enhances hydrophobicity and thermal stability, while the tetrafluoropropyl carbonate group provides strong Li⁺ coordination, critical for fast-charging electrolytes .
- Compared to ethers (e.g., TTE), carbonates exhibit higher polarity, improving salt dissociation and ionic conductivity .
Biological Activity
1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate (CAS Number: 1980086-57-4) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, toxicity profiles, and potential applications.
The molecular formula for 1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate is C₁₃H₅F₂₁O₃ with a molecular weight of approximately 608.14 g/mol. It is characterized by the presence of multiple fluorine atoms which contribute to its hydrophobicity and stability under various environmental conditions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₅F₂₁O₃ |
| Molecular Weight | 608.14 g/mol |
| CAS Number | 1980086-57-4 |
| Storage Temperature | Ambient |
Toxicological Studies
Research indicates that perfluorinated compounds (PFCs), including 1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate, exhibit various toxicological effects. A study conducted on rodents demonstrated that exposure to high concentrations of PFCs can lead to liver damage and alterations in lipid metabolism. The specific effects of this compound on human health are still under investigation; however, similar PFCs have been linked to endocrine disruption and developmental toxicity in animal models .
Environmental Impact
The environmental persistence of PFCs raises concerns regarding their bioaccumulation in aquatic organisms. Studies have shown that these compounds can accumulate in fish tissues, leading to potential biomagnification through the food chain. For instance, a case study highlighted the accumulation of perfluorinated compounds in freshwater fish populations exposed to contaminated water sources .
Case Studies
- Case Study on Aquatic Toxicity : A study assessing the impact of various PFCs on aquatic life found that exposure to perfluorinated compounds resulted in significant behavioral changes and mortality rates in fish species. The study concluded that these compounds disrupt normal physiological functions due to their persistent nature in aquatic environments .
- Human Health Risk Assessment : A comprehensive review of epidemiological studies suggested a correlation between PFC exposure and adverse health outcomes such as immune system dysfunction and increased cholesterol levels. The findings underscore the need for further research into the specific effects of 1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate on human health .
The mechanisms by which perfluorinated compounds exert their biological effects are complex and not fully understood. However, it is hypothesized that they may interfere with cellular signaling pathways related to lipid metabolism and hormone regulation. Research indicates that these compounds can bind to specific receptors within cells, leading to altered gene expression and metabolic disruptions .
Q & A
Q. What are the optimal synthetic routes for 1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves fluorinated alcohol intermediates reacting with fluorinated acyl fluorides or carbonates. For example, analogous fluorinated carbonates are synthesized via nucleophilic substitution between perfluorinated alcohols (e.g., 1H,1H,9H-Perfluorononanol) and fluorinated electrophiles like 2,2,3,3-tetrafluoropropyl chloroformate. Optimization strategies include:
- Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis) .
- Catalysis : Use of anhydrous bases (e.g., pyridine) to scavenge HCl, improving yield .
- Solvent Selection : Non-polar solvents (e.g., dichloromethane) enhance solubility of fluorinated intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- 19F NMR : Critical for confirming fluorinated backbone integrity. Chemical shifts for CF₃ groups typically appear at -80 to -85 ppm, while CF₂ groups range from -110 to -120 ppm .
- GC-MS/EI : Detects volatile impurities (e.g., unreacted fluorinated alcohols) with electron ionization providing fragmentation patterns for structural validation .
- FT-IR : Peaks at ~1780 cm⁻¹ confirm the carbonate (C=O) group, while C-F stretches appear at 1100–1300 cm⁻¹ .
Advanced Research Questions
Q. How does the compound's thermal and chemical stability vary under different environmental conditions, and what methodologies are used to assess its degradation pathways?
Methodological Answer: Stability studies employ:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures. Fluorinated carbonates typically degrade above 250°C due to C-F bond stability .
- Hydrolytic Stability Tests : Expose the compound to aqueous buffers (pH 3–10) at 50°C for 7 days. LC-MS identifies degradation products (e.g., perfluorononanol and CO₂) .
- UV/Vis Spectroscopy : Monitors photolytic degradation under simulated sunlight, revealing cleavage of the carbonate group .
Key Finding:
Degradation pathways are pH-dependent. Under acidic conditions, hydrolysis dominates, while alkaline conditions favor radical-mediated breakdown .
Q. What computational models are employed to predict the environmental fate and toxicity of fluorinated carbonate esters like this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict partitioning coefficients (log P) to assess bioaccumulation potential. High log P (>4) indicates persistence in lipid-rich environments .
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to identify vulnerable sites (e.g., carbonate linkage) for oxidative degradation .
- QSAR Models : Correlate structural descriptors (e.g., fluorine content) with ecotoxicity endpoints (e.g., LC₅₀ in aquatic organisms) using databases like the Pharos Project .
Q. How can researchers resolve discrepancies in reported data on the compound's reactivity with nucleophiles across different studies?
Methodological Answer: Contradictions arise from solvent polarity and nucleophile strength variations. Systematic approaches include:
- Controlled Kinetic Studies : Compare reaction rates of the carbonate with nucleophiles (e.g., amines, thiols) in solvents like DMSO (polar) vs. THF (non-polar) .
- Isotopic Labeling : Use ¹⁸O-labeled carbonate to track nucleophilic attack mechanisms via MS/MS fragmentation .
- Meta-Analysis : Cross-reference data from NIST and Pharos Project to identify outliers caused by impurities or measurement artifacts .
Example Resolution:
Discrepancies in amine reactivity were attributed to trace water in THF, which hydrolyzes the carbonate prematurely. Anhydrous conditions improved reproducibility .
Key Resources for Further Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
